molecular formula C12H13NO8S B1344997 Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate CAS No. 917562-22-2

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Cat. No.: B1344997
CAS No.: 917562-22-2
M. Wt: 331.3 g/mol
InChI Key: COOGCONCEDRXES-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a malonate group, a nitro group, and a methylsulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate typically involves the following steps:

    Formation of the Enolate: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate ion.

    Alkylation: The enolate ion undergoes an S_N2 reaction with an appropriate alkyl halide to form a new carbon-carbon bond.

    Nitration: The phenyl ring is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

    Sulfonation: The methylsulfonyl group is introduced via sulfonation using reagents like methylsulfonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The malonate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Alkyl halides, amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted malonates.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate involves its reactivity as a malonic ester. The enolate formed from the deprotonation of the malonate ester can participate in various nucleophilic addition and substitution reactions. The nitro and methylsulfonyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Diethyl malonate: Similar structure but with ethyl groups instead of methyl groups.

    Dimethyl malonate: Lacks the nitro and methylsulfonyl groups.

    Ethyl acetoacetate: Contains a ketone group instead of the malonate ester.

Properties

IUPAC Name

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGCONCEDRXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649560
Record name Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-22-2
Record name Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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